5-Methoxy-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole
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Overview
Description
5-Methoxy-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole typically involves multiple steps, starting from readily available precursors. One common approach is to use 2-aminothiophenol as the starting material, which undergoes cyclization with carbon disulfide to form the benzothiazole core. The introduction of the methoxy group can be achieved through methylation reactions using reagents like methyl iodide. The thiomorpholine and morpholine moieties are introduced through nucleophilic substitution reactions, often using appropriate halogenated intermediates under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated intermediates, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxy, thiomorpholine, and morpholine groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A simpler benzothiazole derivative with potential biological activities.
5-Methoxy-2-mercaptobenzothiazole: Contains a methoxy group and a mercapto group, similar to the thiomorpholine moiety.
2-(Morpholin-4-yl)benzothiazole: Contains a morpholine ring, similar to the target compound.
Uniqueness
5-Methoxy-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole is unique due to the combination of its functional groups, which can impart distinct chemical and biological properties. The presence of both thiomorpholine and morpholine moieties, along with the methoxy group, makes it a versatile compound with potential for diverse applications.
Properties
IUPAC Name |
[4-(5-methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c1-22-12-2-3-15-13(10-12)18-17(25-15)20-4-7-23-14(11-20)16(21)19-5-8-24-9-6-19/h2-3,10,14H,4-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPPWVDRQVKYBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N3CCOC(C3)C(=O)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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